Bienvenue dans la boutique en ligne BenchChem!

1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one

Lipophilicity Bridged morpholine Physicochemical property

1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one (CAS 1849357-30-7) is the N-acetyl derivative of 3-oxa-6-azabicyclo[3.1.1]heptane, a conformationally constrained, achiral bridged morpholine scaffold. The parent bicyclic core is recognized as a morpholine isostere that retains similar lipophilicity to morpholine while introducing three-dimensional conformational restriction.

Molecular Formula C7H11NO2
Molecular Weight 141.17
CAS No. 1849357-30-7
Cat. No. B2481211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one
CAS1849357-30-7
Molecular FormulaC7H11NO2
Molecular Weight141.17
Structural Identifiers
SMILESCC(=O)N1C2CC1COC2
InChIInChI=1S/C7H11NO2/c1-5(9)8-6-2-7(8)4-10-3-6/h6-7H,2-4H2,1H3
InChIKeyMELJDZJVFHORQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one (CAS 1849357-30-7): Procurement-Grade N-Acetyl Bridged Morpholine Building Block


1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one (CAS 1849357-30-7) is the N-acetyl derivative of 3-oxa-6-azabicyclo[3.1.1]heptane, a conformationally constrained, achiral bridged morpholine scaffold. The parent bicyclic core is recognized as a morpholine isostere that retains similar lipophilicity to morpholine while introducing three-dimensional conformational restriction . The N-acetyl substituent masks the secondary amine as a synthetically tractable acetamide, enabling selective deprotection and downstream functionalization in multi-step medicinal chemistry campaigns. This compound is supplied as a research-grade building block with a molecular formula of C₇H₁₁NO₂, a molecular weight of 141.2 g/mol, and a minimum purity specification of 95% .

Why 1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one Cannot Be Replaced by Generic Morpholine or Unprotected Scaffold Analogs


Substituting this compound with simple morpholine, the free-base 3-oxa-6-azabicyclo[3.1.1]heptane (CAS 286390-20-3), or its hydrochloride salt (CAS 1860028-23-4) introduces distinct liabilities in synthetic sequence design. The N-acetyl cap serves as a chemo-orthogonal protecting group: the free amine of the parent scaffold would compete in acylation, sulfonylation, or reductive amination steps, necessitating additional protection/deprotection cycles that erode overall yield . Furthermore, the bridged morpholine core itself is not interchangeable with morpholine when conformational constraint is a design requirement; one-carbon bridging of morpholines has been shown to reduce measured logD₇.₄ by up to −0.8 log units relative to the unbridged counterpart, a counterintuitive but quantifiable physicochemical shift that directly impacts permeability, metabolic stability, and off-target profiles [1].

Quantitative Differentiation Evidence for 1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one (CAS 1849357-30-7) Versus Closest Analogs


LogD₇.₄ Reduction: Bridged Morpholine Scaffold vs. Unbridged Morpholine

The 3-oxa-6-azabicyclo[3.1.1]heptane core embedded in 1-{3-oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one belongs to the class of one-carbon bridged morpholines. Degorce et al. (2018) demonstrated that bridging morpholines across the ring with a single methylene tether lowers the measured logD₇.₄ of the derived molecules by as much as −0.8 log units compared to their unbridged morpholine counterparts [1]. This reduction occurs despite the net addition of one carbon atom, a counterintuitive phenomenon attributed to conformational restriction altering solvent-accessible surface area and basicity.

Lipophilicity Bridged morpholine Physicochemical property logD

Achiral Nature: Elimination of Enantiomer Separation Burden vs. Chiral Morpholine Building Blocks

Walker et al. (2012) explicitly highlight that 3-oxa-6-azabicyclo[3.1.1]heptane—the core scaffold of the target compound—is achiral, in contrast to 2-substituted morpholines which introduce a stereocenter requiring chiral separation or asymmetric synthesis . Zask et al. (2009) demonstrated that chiral morpholine-containing mTOR inhibitors exhibited enantiomer-dependent potency and selectivity profiles, with one enantiomer showing superior mTOR IC₅₀ and PI3K/mTOR selectivity, meaning the wrong enantiomer choice directly compromises target engagement [1]. The achiral bridged morpholine eliminates this variable entirely.

Chirality Morpholine isostere Synthetic efficiency Building block

Conformational Restriction for Kinase Selectivity Engineering: Bridged vs. Unbridged Morpholine in mTOR Inhibitors

Zask et al. (2009) reported that replacing the morpholine hinge-binding group in pyrazolopyrimidine mTOR inhibitors with a bridged morpholine produced analogues with subnanomolar mTOR IC₅₀ values and up to 26,000-fold selectivity for mTOR over PI3Kα [1]. Molecular modeling attributed this to a single amino acid difference (Phe961Leu) creating a deeper pocket in mTOR that accommodates the bridged morpholine's three-dimensional topology—an interaction unavailable to planar or unbridged morpholine analogs.

Kinase selectivity mTOR PI3K Conformational constraint Bridged morpholine

N-Acetyl Protection Strategy: Chemo-Orthogonal Masking vs. Free Amine Scaffolds

The N-acetyl group on 1-{3-oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one masks the secondary amine of the bridged morpholine as a tertiary acetamide. This is functionally distinct from the free-base 3-oxa-6-azabicyclo[3.1.1]heptane (CAS 286390-20-3, MW 99.13 g/mol [1]) or its hydrochloride salt (CAS 1860028-23-4, MW 135.59 g/mol ), both of which expose a nucleophilic secondary amine. In multi-step sequences involving electrophilic reagents (acyl chlorides, sulfonyl chlorides, alkyl halides), the unprotected amine would require an additional orthogonal protection step, reducing overall yield. The acetyl group can be selectively removed under acidic or basic hydrolysis conditions to liberate the free amine for subsequent diversification.

Protecting group N-Acetyl Synthetic chemistry Building block Orthogonal protection

Regioisomeric Differentiation: 3-Oxa-6-aza vs. 6-Oxa-3-aza Bridged Morpholine Topology

The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold positions the nitrogen at the 6-position and oxygen at the 3-position of the bicyclic framework. This is regioisomerically distinct from 6-oxa-3-azabicyclo[3.1.1]heptane (CAS 112461-31-1), where the heteroatom positions are reversed. Wishka et al. (2011) reported the first synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane hydrotosylate , while Walker et al. (2012) described the 3-oxa-6-aza isomer . Both scaffolds are achiral and serve as morpholine isosteres, but the heteroatom positioning yields distinct vectors for substituent attachment and different hydrogen-bonding geometries in target binding sites, making the two regioisomers non-interchangeable in structure-based drug design.

Regioisomer Bridged morpholine Scaffold topology Medicinal chemistry Building block selection

Patent-Landscape Relevance: 3-Oxa-6-azabicyclo[3.1.1]heptane Scaffold in MCL-1 and TRPML Therapeutic Programs

The 3-oxa-6-azabicyclo[3.1.1]heptane scaffold has been incorporated into patent-protected chemical series targeting MCL-1 (myeloid cell leukemia 1) and TRPML (transient receptor potential mucolipin) channels. BOC Sciences lists patents WO-2021127337-A1 (TRPML modulators) and WO-2019222112-A1 (MCL-1 inhibitors) as directly associated with 3-oxa-6-aza-bicyclo[3.1.1]heptane tosylate derivatives . BindingDB records show compounds containing the 3-oxa-6-azabicyclo[3.1.1]heptan-6-yl substructure with MCL-1 inhibitory activity [1]. This patent activity indicates that the scaffold is actively prosecuted in competitive therapeutic areas, providing procurement relevance for organizations building IP-differentiable compound libraries.

MCL-1 inhibitor TRPML modulator Patent landscape Therapeutic relevance Building block

Recommended Application Scenarios for 1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one (CAS 1849357-30-7) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring PI3K-Family Selectivity

In PI3K/mTOR inhibitor programs, the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold provides a validated strategy for achieving selectivity ratios exceeding 1,000-fold, as demonstrated by Zask et al. (2009) where bridged morpholine-containing pyrazolopyrimidines achieved up to 26,000-fold mTOR selectivity over PI3Kα [1]. The N-acetyl protected form enables late-stage diversification after scaffold installation, allowing medicinal chemists to explore hinge-binding geometry without committing to a specific substitution pattern during core construction.

Parallel Library Synthesis Requiring Chemo-Orthogonal Amine Protection

The N-acetyl cap on 1-{3-oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one provides a masked secondary amine compatible with electrophilic diversification steps (acylation, sulfonylation, reductive amination) that would otherwise consume the free amine of the parent scaffold (CAS 286390-20-3) [2]. This chemo-orthogonality is particularly valuable in parallel synthesis where a common intermediate is diversified across multiple reagents, as it eliminates the need for an amine protection step that would reduce throughput and per-well yield .

Property-Driven Scaffold Replacement: Morpholine-to-Bridged Morpholine Switching

For lead series containing a morpholine moiety with suboptimal lipophilicity or metabolic stability, the 3-oxa-6-azabicyclo[3.1.1]heptane core offers a scaffold replacement that predictably reduces logD₇.₄ by up to −0.8 log units while preserving the hydrogen-bonding pharmacophore, as established by Degorce et al. (2018) [3]. Procuring the N-acetyl derivative enables direct incorporation into existing synthetic routes without redesigning the protection-group strategy.

IP-Differentiated Compound Library Construction in Oncology

The association of the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold with MCL-1 inhibitor patents (WO-2019222112-A1) and TRPML modulator patents (WO-2021127337-A1) positions this building block for constructing IP-differentiable screening libraries targeting apoptosis regulation and lysosomal storage disorders . The N-acetyl derivative provides a direct entry point for library synthesis without requiring scaffold de novo construction, accelerating hit generation timelines in competitive IP space.

Quote Request

Request a Quote for 1-{3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.